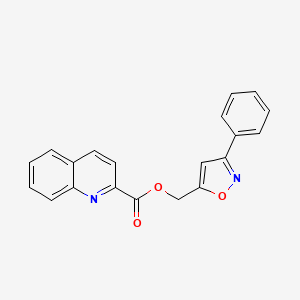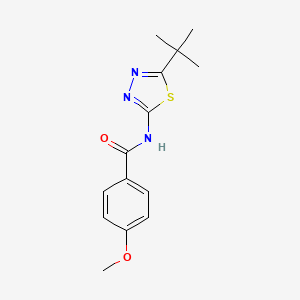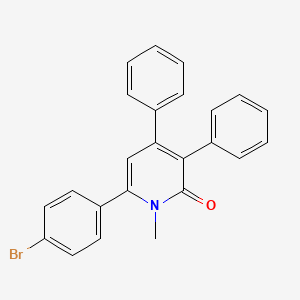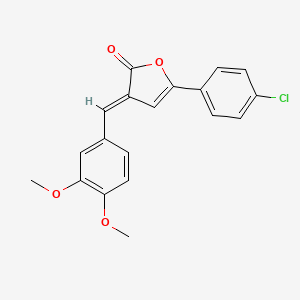
(3-phenyl-5-isoxazolyl)methyl 2-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of isoxazolyl and quinoline derivatives involves several key steps, including condensation, cyclization, and functional group transformations. Rajanarendar et al. (2012) synthesized novel isoxazolyl pyrimido[4,5-b]quinolines and isoxazolyl chromeno[2,3-d]pyrimidin-4-ones by starting from isoxazolyl cyanoacetamide synthon, which was obtained by reacting 4-amino-3-methyl-5-styrylisoxazole with ethyl cyanoacetate (Rajanarendar et al., 2012).
Molecular Structure Analysis
The molecular structure of isoxazolequinoxaline derivatives has been characterized using various techniques, including X-ray diffraction, NMR, and mass spectrometry. Abad et al. (2021) synthesized a new isoxazolquinoxaline derivative and confirmed its structure through single crystal X-ray diffraction, demonstrating the compound's precise molecular geometry and intramolecular interactions (Abad et al., 2021).
Chemical Reactions and Properties
Isoxazole and quinoline derivatives participate in various chemical reactions, offering routes to novel compounds with unique properties. Sundaram et al. (2007) reported the regio- and chemoselective synthesis of imidazo[1,5-a]quinoxalines, demonstrating the versatile reactivity of quinoxaline derivatives (Sundaram et al., 2007).
properties
IUPAC Name |
(3-phenyl-1,2-oxazol-5-yl)methyl quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3/c23-20(18-11-10-15-8-4-5-9-17(15)21-18)24-13-16-12-19(22-25-16)14-6-2-1-3-7-14/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSHLXFZOSPXKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)COC(=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Phenyl-1,2-oxazol-5-yl)methyl quinoline-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-methylphenyl)-N-[4-oxo-4-(1-pyrrolidinyl)butyl]methanesulfonamide](/img/structure/B5531974.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5531989.png)
![N-(3-fluoro-2-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5532003.png)


![4,5-dimethyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5532026.png)
![N-cyclohexyl-2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5532039.png)
![1-[(6-ethylpyrimidin-4-yl)amino]-3-(4-methylphenoxy)propan-2-ol](/img/structure/B5532042.png)
![N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5532060.png)
![7-allyl-N-(isoxazol-3-ylmethyl)-8-oxo-6-(2-thienyl)-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5532063.png)
![(3aR*,6aR*)-2-[5-fluoro-4-(methylamino)-2-pyrimidinyl]-5-(2-methoxyethyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5532070.png)
![1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5532077.png)
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5532086.png)